Unique THP-THF Structural Motif as a Selectivity Determinant
Mucocin is the only known annonaceous acetogenin that features a tetrahydropyran (THP) ring in conjunction with a tetrahydrofuran (THF) ring [1]. In contrast, all other members of this class possess either one, two adjacent, or two non-adjacent THF rings, with no THP moiety. This unique oxygen heterocycle arrangement alters the molecule's three-dimensional conformation, which in turn modulates its binding interactions at the ubiquinone site of mitochondrial complex I [2]. A systematic study of mono-THF acetogenins confirmed that inhibitory activity against complex I is largely independent of the stereochemistry around the THF ring(s), implying that the presence of the THP ring is the primary structural variable conferring mucocin's distinct biological fingerprint [3].
| Evidence Dimension | Polyether core structure |
|---|---|
| Target Compound Data | THP ring + THF ring |
| Comparator Or Baseline | Class of annonaceous acetogenins (mono-THF, adjacent bis-THF, non-adjacent bis-THF) |
| Quantified Difference | Unique THP-THF motif (only member of class with this feature) |
| Conditions | Structural elucidation by NMR and mass spectrometry; comparative class analysis |
Why This Matters
This structural singularity translates to a distinct pharmacological profile, making mucocin an irreplaceable tool compound for investigating structure-activity relationships (SAR) at the mitochondrial complex I ubiquinone-binding pocket.
- [1] Shi G, Alfonso D, Fatope MO, Zeng L, Gu Z, Zhao G, He K, MacDougal JM, McLaughlin JL. Mucocin: A New Annonaceous Acetogenin Bearing a Tetrahydropyran Ring. J Am Chem Soc. 1995;117(41):10409-10410. View Source
- [2] Takahashi S, Kubota A, Nakata T. Total Synthesis of an Anticancer Agent, Mucocin. Symposium on the Chemistry of Natural Products, 1998;40:637-642. View Source
- [3] Motoyama T, Yabunaka H, Miyoshi H. Systematic Synthesis of Mono-THF Annonaceous Acetogenins and Synthetic Studies on THP Containing Acetogenins. Symposium on the Chemistry of Natural Products, 2017;59:61-66. View Source
